molecular formula C25H31NO B2594268 N-(4-cyclohexylphenyl)-3-(4-isobutylphenyl)acrylamide CAS No. 301194-06-9

N-(4-cyclohexylphenyl)-3-(4-isobutylphenyl)acrylamide

Cat. No.: B2594268
CAS No.: 301194-06-9
M. Wt: 361.529
InChI Key: CYEUSDQKXVPRST-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyclohexylphenyl)-3-(4-isobutylphenyl)acrylamide is an organic compound with a complex structure, featuring both cyclohexyl and isobutyl groups attached to a phenyl ring

Scientific Research Applications

N-(4-cyclohexylphenyl)-3-(4-isobutylphenyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a monomer in polymer chemistry, its acrylamide group could undergo polymerization to form a polymer chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclohexylphenyl)-3-(4-isobutylphenyl)acrylamide typically involves a multi-step process. One common method starts with the preparation of the corresponding aniline derivative, which is then subjected to acylation reactions to introduce the acrylamide moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyclohexylphenyl)-3-(4-isobutylphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyclohexylphenyl)-3-phenylacrylamide
  • N-(4-isobutylphenyl)-3-phenylacrylamide

Uniqueness

N-(4-cyclohexylphenyl)-3-(4-isobutylphenyl)acrylamide is unique due to the presence of both cyclohexyl and isobutyl groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may only have one of these substituents.

Properties

IUPAC Name

(E)-N-(4-cyclohexylphenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO/c1-19(2)18-21-10-8-20(9-11-21)12-17-25(27)26-24-15-13-23(14-16-24)22-6-4-3-5-7-22/h8-17,19,22H,3-7,18H2,1-2H3,(H,26,27)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEUSDQKXVPRST-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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